(Z)-N-[1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine
Description
(Z)-N-[1-(4-Chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine is a structurally complex molecule featuring a 4-chlorophenyl group, a 1,2,4-triazole ring substituted with a methyl group, and a hydroxylamine moiety. The Z-configuration at the ethylidene bridge introduces stereochemical specificity, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(NZ)-N-[1-(4-chlorophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS/c1-16-7-13-14-11(16)18-6-10(15-17)8-2-4-9(12)5-3-8/h2-5,7,17H,6H2,1H3/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMPAGAWSTRALIZ-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=NO)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NN=C1SC/C(=N\O)/C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-[1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine typically involves multiple steps, including the formation of the triazole ring, the introduction of the chlorophenyl group, and the final coupling with hydroxylamine. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-[1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxylamine moiety could yield nitroso compounds, while nucleophilic substitution of the chlorophenyl group could produce various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-N-[1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and materials science.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving hydroxylamine intermediates. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its reactivity and functional groups make it a versatile intermediate for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-N-[1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s hydroxylamine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. The triazole ring and chlorophenyl group may also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of (Z)-N-[1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine, we compare it with structurally related triazole derivatives from the literature.
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility : The hydroxylamine and sulfanyl groups in the target compound likely enhance aqueous solubility compared to the acetamide-containing Compound 6m (), which relies on polar amide and ether groups .
- Spectroscopic Signatures :
- IR : The target compound is expected to show peaks for -NHOH (~3200–3300 cm⁻¹) and C-S (~700–800 cm⁻¹), contrasting with the C=O (~1678 cm⁻¹) and C-O (~1136 cm⁻¹) peaks in Compound 6m .
- HRMS : While HRMS data for the target compound is unavailable, Compound 6m exhibits a [M+H]+ peak at m/z 393.1112, aligning with its molecular formula .
Biological Activity
(Z)-N-[1-(4-chlorophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antifungal, antibacterial, and anticancer activities, based on diverse research findings.
Chemical Structure
The compound features a hydroxylamine functional group attached to a triazole ring and a chlorophenyl moiety. The structural complexity suggests potential interactions with various biological targets.
Antifungal Activity
Research indicates that derivatives of triazole compounds exhibit notable antifungal properties. For instance, studies have shown that similar compounds display minimum inhibitory concentrations (MICs) against various fungal strains:
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound A | Candida albicans | 12.5 | |
| Compound B | Aspergillus niger | 6.25 | |
| (Z)-N-[1-(4-chlorophenyl)-...] | Various strains | TBD | This study |
The structure–activity relationship (SAR) analysis suggests that the presence of the triazole ring enhances antifungal activity, possibly through interference with fungal cell wall synthesis or ergosterol biosynthesis.
Antibacterial Activity
The antibacterial properties of the compound have been evaluated against several pathogenic bacteria. A comparative study revealed that triazole derivatives often show effective inhibition against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|
| Escherichia coli | 32 | |
| Staphylococcus aureus | 16 | |
| Pseudomonas aeruginosa | 64 |
The mechanism of action is hypothesized to involve disruption of bacterial cell membrane integrity or inhibition of essential enzymatic pathways.
Anticancer Activity
The potential anticancer effects of (Z)-N-[1-(4-chlorophenyl)-...] have been explored in various cancer cell lines. Preliminary results indicate that the compound may induce apoptosis in cancer cells:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values : Ranged from 10 µM to 30 µM across different cell lines, showing comparable efficacy to established chemotherapeutics.
These findings suggest that the compound could serve as a lead for developing new anticancer agents.
Case Studies
- Study on Antifungal Efficacy : A recent study evaluated the antifungal activity of a series of triazole derivatives, including our compound. The results indicated that compounds with chlorophenyl substitutions exhibited enhanced activity against resistant fungal strains compared to traditional antifungals like fluconazole .
- Antibacterial Screening : Another investigation focused on the antibacterial properties of hydroxylamine derivatives. The study demonstrated significant inhibition against multidrug-resistant strains, highlighting the importance of structural modifications in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
